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Compound of Interest

Compound Name: 1-Ethyl-2-phenylbenzene

Cat. No.: B1583065

An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-phenylbenzene

Introduction

1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl (CAS No. 1812-51-7), is an aromatic
hydrocarbon belonging to the biphenyl class of compounds.[1][2] Structurally, it consists of a
biphenyl core where an ethyl group is attached to the ortho-position of one of the phenyl rings.
This substitution pattern imparts specific steric and electronic properties that make it a
molecule of interest in synthetic organic chemistry and as an intermediate in the development
of more complex molecules, including pharmaceuticals.[2]

The biphenyl scaffold is a prevalent motif in medicinal chemistry and materials science.[3] The
introduction of an ethyl group at the 2-position creates a chiral axis due to hindered rotation
(atropisomerism) if other suitable substituents are present, although the barrier to rotation in 1-
ethyl-2-phenylbenzene itself is relatively low. Understanding the fundamental chemical
properties, spectroscopic signature, synthesis, and reactivity of this compound is crucial for its
effective utilization in research and development. This guide provides a comprehensive
technical overview intended for scientists and professionals in related fields.

Caption: Chemical Structure of 1-Ethyl-2-phenylbenzene.

Physicochemical Properties

The fundamental physicochemical properties of 1-Ethyl-2-phenylbenzene are summarized
below. These values are critical for predicting its behavior in various solvents, its volatility, and
for designing purification and handling procedures.
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Property Value Source(s)
CAS Number 1812-51-7 [1114]
Molecular Formula C1aH14 [11[4]
Molecular Weight 182.26 g/mol [1114]
Appearance Colorless liquid (predicted) [N/A]
Melting Point -6.0 °C [1]
Boiling Point 266.0 °C [1]
Density 0.971 g/cm3 [4]
Flash Point 136.9 °C [4]
Refractive Index 1.557 (4]
XLogP3 4.3 [1]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1-
Ethyl-2-phenylbenzene. While a comprehensive public database of all spectra is not readily
available, the expected spectral characteristics can be reliably predicted based on its structure
and data from analogous compounds.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 1-Ethyl-2-phenylbenzene is expected to
show a prominent molecular ion (M*) peak at m/z = 182, corresponding to its molecular weight.
[5] A significant fragment ion would be observed at m/z = 167, resulting from the benzylic
cleavage and loss of a methyl group (*CHs). This [M-15]* fragment is characteristic of ethyl-
substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following spectral data are predicted based on established principles of NMR
spectroscopy and analysis of structurally similar biphenyl compounds.[6][7][8]
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1H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to
the overlapping signals of the nine aromatic protons. The ethyl group protons will appear in the

aliphatic region.

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~7.20-7.50 Multiplet (m) 9H Ar-H

~2.65 Quartet (q) 2H -CHz-

~1.25 Triplet (t) 3H -CHs

13C NMR: The carbon NMR spectrum will display 10 distinct signals for the 14 carbon atoms,
accounting for symmetry in the unsubstituted phenyl ring.

Predicted Chemical Shift (8, ppm)

Assighment

~142 - 145 Quaternary Ar-C (C-C bond)
~ 127 - 130 Ar-CH

~25-28 -CH:-

~15-17 -CHs

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. The key absorptions
for 1-Ethyl-2-phenylbenzene are predicted based on characteristic frequencies for aromatic

and alkyl groups.[9][10]
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Wavenumber (cm~?) Vibration Type

3050 - 3100 Aromatic C-H Stretch

2850 - 2975 Aliphatic C-H Stretch (ethyl group)

~ 1600, ~1475 Aromatic C=C Ring Stretch

740 - 780 C-H Out-of-Plane Bend (ortho-disubstituted)
690 - 740 C-H Out-of-Plane Bend (monosubstituted)

Synthesis and Reactivity
Synthetic Strategies: Suzuki-Miyaura Cross-Coupling

The most efficient and widely used method for constructing unsymmetrical biphenyls like 1-
Ethyl-2-phenylbenzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
[11] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester
derivative) and an aryl halide.[12] For this specific target, the reaction would involve coupling 2-
ethylphenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).[13]
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Caption: Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[3][14]

» Flask Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and
magnetic stir bar, add 2-ethylphenylboronic acid (1.2 equivalents), potassium carbonate
(K2COs3, 2.5 equivalents), and the palladium catalyst, such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 3 mol%).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1583065?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_Substituted_Biphenyls_using_2_Nitrophenylboronic_Acid.pdf
https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_361796419
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to
remove oxygen, which can deactivate the catalyst.

» Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an
organic solvent and water (e.g., Toluene/H20 or DME/Hz0 in a 4:1 ratio).[3] Following this,
add bromobenzene (1.0 equivalent) via syringe.

o Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously for 12-
24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with
water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent
(e.g., ethyl acetate or dichloromethane) three times.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. Purify the crude product by flash
column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-
Ethyl-2-phenylbenzene.

Chemical Reactivity

The reactivity of 1-Ethyl-2-phenylbenzene is governed by its constituent functional groups: the
two aromatic rings and the ethyl side chain.

» Electrophilic Aromatic Substitution (EAS): Both phenyl rings can undergo EAS (e.qg., nitration,
halogenation, Friedel-Crafts acylation). The ethyl group is an activating, ortho, para-directing
group.[15] Therefore, substitution on the ethyl-bearing ring will preferentially occur at the
positions ortho and para to the ethyl group. The phenyl substituent is a deactivating group
via induction but can direct ortho/para through resonance, though its directing effect is
generally weaker than the alkyl group. Steric hindrance from the adjacent phenyl ring will
significantly disfavor substitution at the ortho position (C6).

o Oxidation: The benzylic protons on the ethyl group's methylene (-CHz-) are susceptible to
oxidation by strong oxidizing agents (e.g., KMnOa, K2Cr207) to form a ketone (2-
acetylbiphenyl) or, under harsher conditions, a carboxylic acid.
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Ortho-C—H Activation: The presence of the alkyl group can direct transition metal catalysts to
selectively activate the adjacent ortho-C—H bond of the same ring, providing a pathway for
further functionalization at that position.[16]

Hydrogenation: Under high pressure and in the presence of a catalyst (e.g., Ni, Pd, Pt), the
aromatic rings can be hydrogenated to form 1-ethyl-2-phenylcyclohexane and other related
saturated products.

Safety and Handling

1-Ethyl-2-phenylbenzene is classified with the GHS07 hazard symbol, indicating it is harmful.

[2] While a specific Material Safety Data Sheet (MSDS) is not widely available, prudent

laboratory practices for handling substituted aromatic hydrocarbons should be followed.

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab
coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation
of vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
strong oxidizing agents.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications and Research Significance

The primary application of 1-Ethyl-2-phenylbenzene is as a building block or intermediate in

synthetic organic chemistry.[2] Its structural motif is valuable for:

Pharmaceutical Development: Biphenyl structures are key components in many
pharmacologically active molecules, including certain anti-inflammatory drugs and kinase
inhibitors.[3] 1-Ethyl-2-phenylbenzene serves as a precursor for more complex,
functionalized biphenyls in drug discovery pipelines.

Materials Science: Substituted biphenyls are integral to the synthesis of advanced materials
such as liquid crystals and organic light-emitting diodes (OLEDSs), where the electronic and
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photophysical properties of the biphenyl core are exploited.[3]

o Chemical Synthesis: It is used as a reagent and fine chemical for creating more complex
molecular architectures in academic and industrial research settings.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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